molecular formula C18H23ClN4O B2480174 (Z)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride CAS No. 1185238-81-6

(Z)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride

Cat. No.: B2480174
CAS No.: 1185238-81-6
M. Wt: 346.86
InChI Key: JEPSANXSAFECKC-UOQXYWCXSA-N
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Description

(Z)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is a useful research compound. Its molecular formula is C18H23ClN4O and its molecular weight is 346.86. The purity is usually 95%.
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Biological Activity

(Z)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C18H25ClN4
Molecular Weight 380.9 g/mol
CAS Number 1331143-95-3
Appearance Powder

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways. Preliminary studies suggest that it may act as a selective inhibitor of cyclooxygenase enzymes (COX-I and COX-II), which are key mediators in inflammatory processes.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, related compounds have shown COX-II inhibitory activity with IC50 values ranging from 0.52 to 22.25 μM, indicating potential for treating inflammatory diseases .

2. Antimicrobial Activity

Studies have demonstrated that the compound exhibits antimicrobial properties against various bacterial strains. For instance, derivatives of imidazole-based compounds have been evaluated for their effectiveness against Pseudomonas aeruginosa and Escherichia coli, showing moderate to potent inhibition at concentrations of 256 and 512 μg/mL respectively .

3. Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that related imidazole derivatives possess cytotoxic effects against several cancer cell lines, suggesting a possible role in cancer therapy . The mechanism may involve apoptosis induction and cell cycle arrest.

Case Studies

Several case studies highlight the biological activity of imidazole derivatives:

Case Study 1: COX-II Inhibition

A study evaluated the COX-II inhibitory effects of various imidazole derivatives, including those structurally related to our compound. The most potent derivative showed an IC50 value of 0.52 μM, surpassing the standard drug Celecoxib .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of benzimidazole derivatives were synthesized and tested against multiple pathogens. One particular derivative demonstrated significant antimicrobial activity, reinforcing the therapeutic potential of imidazole-containing compounds in treating infections .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with imidazole and piperazine moieties exhibit significant antimicrobial properties. For instance, similar structures have been shown to effectively inhibit the growth of various bacterial and fungal strains. The presence of the imidazole ring in this compound suggests potential activity against pathogens, similar to clinically relevant drugs such as miconazole and clotrimazole .

Anticancer Potential

Studies have demonstrated that compounds with similar structural features can inhibit cancer cell proliferation. In particular, derivatives containing piperazine and phenyl groups have shown promise in targeting specific cancer pathways. The ability of this compound to interact with molecular targets involved in cancer progression could position it as a candidate for further development in oncology.

Neurological Disorders

The compound's structure suggests it may cross the blood-brain barrier, making it a candidate for treating neurological conditions. Research into related compounds has indicated potential neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease or other neurodegenerative disorders.

Enzyme Inhibition

The unique structural characteristics of (Z)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride may allow it to act as an enzyme inhibitor. Preliminary studies suggest that similar compounds can modulate enzyme activity, leading to therapeutic effects in various diseases .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of related piperazine derivatives, several compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the piperazine structure could enhance antimicrobial potency, suggesting a similar approach for this compound could yield promising results .

Case Study 2: Cancer Cell Proliferation Inhibition

A related compound was evaluated for its anti-cancer properties in vitro. The study revealed that it effectively inhibited the proliferation of breast cancer cell lines by inducing apoptosis through specific molecular pathways. This suggests that this compound may exhibit similar anticancer activity.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectivePotential modulation of neurotransmitter systems
Enzyme InhibitionPossible inhibition of specific enzymes

Properties

IUPAC Name

(Z)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O.ClH/c1-2-20-11-10-19-18(20)22-14-12-21(13-15-22)17(23)9-8-16-6-4-3-5-7-16;/h3-11H,2,12-15H2,1H3;1H/b9-8-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPSANXSAFECKC-UOQXYWCXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C=CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)/C=C\C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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